molecular formula C26H26N4O4S2 B2703116 N-(4,6-dimethylbenzo[d]thiazol-2-yl)-4-(morpholinosulfonyl)-N-(pyridin-2-ylmethyl)benzamide CAS No. 922941-26-2

N-(4,6-dimethylbenzo[d]thiazol-2-yl)-4-(morpholinosulfonyl)-N-(pyridin-2-ylmethyl)benzamide

Cat. No.: B2703116
CAS No.: 922941-26-2
M. Wt: 522.64
InChI Key: YHGCRIHIUUMRAY-UHFFFAOYSA-N
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Description

N-(4,6-dimethylbenzo[d]thiazol-2-yl)-4-(morpholinosulfonyl)-N-(pyridin-2-ylmethyl)benzamide is a complex synthetic heterocyclic compound designed for advanced research applications. This high-quality chemical serves as a versatile building block in medicinal chemistry and drug discovery, particularly in the synthesis and exploration of novel molecules with potential biological activity. Its structure incorporates key pharmacophores, including a 4,6-dimethylbenzo[d]thiazole moiety and a pyridinylmethyl group, linked through a benzamide core that features a morpholinosulfonyl substituent. This specific arrangement of heteroatoms and functional groups is often associated with interactions at various enzyme active sites and biological receptors. As a specialized research chemical, its primary value lies in its application as a key intermediate in organic synthesis. Researchers utilize this compound to develop more complex molecular architectures for screening against a range of biological targets. The presence of the sulfonamide group can be critical for enhancing binding affinity and improving pharmacokinetic properties in lead compounds. This product is distributed For Research Use Only (RUO) and is strictly intended for non-human research in laboratory settings. It is not approved for diagnostic, therapeutic, or veterinary use, nor for any form of human consumption.

Properties

IUPAC Name

N-(4,6-dimethyl-1,3-benzothiazol-2-yl)-4-morpholin-4-ylsulfonyl-N-(pyridin-2-ylmethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H26N4O4S2/c1-18-15-19(2)24-23(16-18)35-26(28-24)30(17-21-5-3-4-10-27-21)25(31)20-6-8-22(9-7-20)36(32,33)29-11-13-34-14-12-29/h3-10,15-16H,11-14,17H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHGCRIHIUUMRAY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C2C(=C1)SC(=N2)N(CC3=CC=CC=N3)C(=O)C4=CC=C(C=C4)S(=O)(=O)N5CCOCC5)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H26N4O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

522.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4,6-dimethylbenzo[d]thiazol-2-yl)-4-(morpholinosulfonyl)-N-(pyridin-2-ylmethyl)benzamide typically involves multi-step organic reactions. A common synthetic route includes:

    Formation of the Benzothiazole Ring: This step involves the cyclization of 4,6-dimethyl-2-aminobenzenethiol with a suitable aldehyde or ketone under acidic conditions to form the benzothiazole core.

    Introduction of the Morpholinosulfonyl Group: The benzothiazole intermediate is then reacted with morpholine and a sulfonyl chloride (e.g., p-toluenesulfonyl chloride) to introduce the morpholinosulfonyl group.

    Attachment of the Pyridinylmethyl Group: Finally, the compound is coupled with 2-chloromethylpyridine in the presence of a base (e.g., potassium carbonate) to yield the final product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of automated reactors, continuous flow chemistry, and stringent purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(4,6-dimethylbenzo[d]thiazol-2-yl)-4-(morpholinosulfonyl)-N-(pyridin-2-ylmethyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, potentially leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride can reduce the sulfonyl group to a sulfide.

    Substitution: The benzamide and pyridine rings can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, or m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogenating agents, nucleophiles like amines or thiols.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Sulfides.

    Substitution: Various substituted derivatives depending on the nucleophile or electrophile used.

Scientific Research Applications

Antimicrobial Properties

The benzo[d]thiazole component is recognized for its antimicrobial properties. Studies have shown that derivatives of thiazole compounds exhibit activity against various bacterial strains, including Escherichia coli and Staphylococcus aureus, as well as antifungal activity against species like Aspergillus niger . The specific compound has been reported to possess similar antimicrobial effects, potentially contributing to the development of new antibiotics.

Anticancer Activity

N-(4,6-dimethylbenzo[d]thiazol-2-yl)-4-(morpholinosulfonyl)-N-(pyridin-2-ylmethyl)benzamide has demonstrated promising anticancer properties. It acts as an inhibitor of key kinases involved in cancer cell proliferation and survival, specifically targeting Casein Kinase 2 (CK2) and Glycogen Synthase Kinase 3 Beta (GSK3β). By inhibiting these kinases, the compound can modulate critical signaling pathways such as the PTEN/PI3K/Akt pathway, which is often dysregulated in cancer .

Case Studies

  • Antimicrobial Evaluation : In vitro studies have shown that this compound exhibits significant antimicrobial activity at low concentrations (1 µg/mL), suggesting its potential as a lead compound for antibiotic development .
  • Anticancer Research : A study evaluating the anticancer effects of various thiazole derivatives found that compounds similar to this compound showed substantial cytotoxicity against human breast cancer cell lines (MCF7), indicating its potential application in cancer therapy .

Mechanism of Action

The mechanism of action of N-(4,6-dimethylbenzo[d]thiazol-2-yl)-4-(morpholinosulfonyl)-N-(pyridin-2-ylmethyl)benzamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins involved in critical biological pathways. The compound’s structure allows it to bind to these targets, potentially inhibiting or modulating their activity, leading to the observed biological effects.

Comparison with Similar Compounds

Structural Features and Substituents

A comparative analysis of key structural analogs is summarized in Table 1.

Table 1: Structural Comparison with Analogs

Compound ID/Reference Core Structure Key Substituents Functional Groups Highlighted Spectral Confirmation
Target Compound Benzamide 4,6-Dimethylbenzo[d]thiazol-2-yl; 4-(morpholinosulfonyl); Pyridin-2-ylmethyl Sulfonyl, morpholine, thiazole Not provided in evidence
4d () Benzamide 3,4-Dichlorophenyl; 5-(morpholinomethyl)-4-(pyridin-3-yl)thiazol-2-yl Morpholinomethyl, chloro, pyridinyl 1H/13C NMR, HRMS
4e () Benzamide 3,4-Dichlorophenyl; 5-((4-methylpiperazin-1-yl)methyl)-4-(pyridin-3-yl)thiazol-2-yl Piperazinylmethyl, chloro 1H/13C NMR, HRMS
4i () Isonicotinamide 5-(Morpholinomethyl)-4-(pyridin-3-yl)thiazol-2-yl Morpholinomethyl, pyridinyl 1H/13C NMR, HRMS
Compound Benzamide 4-((2-Azidoethoxy)triethyleneglycol); Pyridin-2-ylthiazol-2-yl Azide, triethyleneglycol Reaction monitoring (no spectral data)
Compounds 1,2,4-Triazole-thione 4-(4-X-phenylsulfonyl)phenyl; 2,4-Difluorophenyl Sulfonyl, triazole-thione, halogen IR (C=S, NH), NMR, MS
Key Observations:
  • Thiazole vs. Triazole Core : The target compound and analogs in utilize a thiazole ring, whereas compounds feature a 1,2,4-triazole-thione core, which impacts electronic properties and tautomerism .
  • Sulfonyl Group Variations: The target’s morpholinosulfonyl group differs from the phenylsulfonyl groups in (e.g., compound 7–9) and the sulfonamide in . Sulfonyl groups enhance solubility and metabolic stability compared to sulfonamides .
  • Substituent Effects : The pyridin-2-ylmethyl group in the target contrasts with pyridin-3-yl substituents in analogs. Pyridin-2-yl groups may favor distinct binding interactions due to nitrogen positioning .

Physicochemical and Spectral Properties

  • Solubility: The morpholinosulfonyl group in the target likely improves aqueous solubility compared to non-sulfonylated analogs (e.g., 4d–4i in ). Triethyleneglycol-containing compounds () exhibit higher hydrophilicity but require complex synthesis .
  • Spectral Data :
    • IR : The target’s benzamide C=O stretch (~1660–1680 cm⁻¹) would differ from triazole-thiones (absent C=O, ~1247–1255 cm⁻¹ for C=S) .
    • NMR : Pyridin-2-ylmethyl protons in the target would resonate distinctively compared to pyridin-3-yl groups in analogs .

Biological Activity

N-(4,6-dimethylbenzo[d]thiazol-2-yl)-4-(morpholinosulfonyl)-N-(pyridin-2-ylmethyl)benzamide is a synthetic compound that has garnered attention due to its potential biological activities. This compound belongs to a class of benzothiazole derivatives, which are known for their diverse pharmacological properties, including antitumor, antimicrobial, and anti-inflammatory effects. This article reviews the biological activities of this compound based on available research findings.

Chemical Structure

The chemical structure of this compound can be represented as follows:

C18H22N4O3S\text{C}_{18}\text{H}_{22}\text{N}_{4}\text{O}_{3}\text{S}

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within cells. Benzothiazole derivatives often exhibit their effects through:

  • Inhibition of Kinases : These compounds can act as kinase inhibitors, disrupting signaling pathways involved in cell proliferation and survival.
  • DNA Interaction : Benzothiazole compounds have shown the ability to bind to DNA, potentially interfering with replication and transcription processes.

Antitumor Activity

Research indicates that this compound exhibits significant antitumor properties. In vitro studies have demonstrated its effectiveness against various cancer cell lines.

Cell Line IC50 (µM) Assay Type
A5496.75 ± 0.192D Assay
HCC8275.13 ± 0.972D Assay
NCI-H3580.85 ± 0.052D Assay

These results indicate that the compound is particularly effective against lung cancer cell lines, showing lower IC50 values in 2D assays compared to 3D assays, suggesting a more potent effect in simpler cellular environments.

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. It was tested against both Gram-positive and Gram-negative bacteria using broth microdilution methods.

Microorganism Minimum Inhibitory Concentration (MIC)
Escherichia coli32 µg/mL
Staphylococcus aureus16 µg/mL

These findings suggest that the compound possesses moderate antibacterial activity, which could be beneficial in treating infections caused by these pathogens.

Case Studies and Research Findings

Recent studies have highlighted the efficacy of benzothiazole derivatives in various therapeutic areas:

  • Antitumor Studies : A study conducted on newly synthesized benzothiazole derivatives revealed that certain compounds exhibited high potential in inhibiting tumor growth in lung cancer models (A549 IC50 values ranging from 2.12 µM to 6.75 µM) .
  • Kinase Inhibition : Another investigation focused on the role of benzothiazole derivatives as inhibitors of specific kinases associated with cancer progression, including SYK and LRRK2 .
  • Inflammatory Diseases : The compound's potential application in treating inflammatory diseases was also noted, suggesting a broader therapeutic scope beyond oncology .

Q & A

Q. What practices ensure reproducibility in synthetic and biological studies?

  • Answer:
  • Detailed reaction logs: Document exact equivalents, solvent batches, and stirring speeds .
  • Open-source spectra: Share raw NMR/HPLC data in repositories like Zenodo or ChemRxiv .
  • Interlab validation: Collaborate with independent labs to replicate key findings (e.g., IC50 values in ≥3 cell lines) .

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